3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Condensation with 4-Hydroxy-3,5-dimethoxybenzaldehyde: This step involves the condensation of the triazole intermediate with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the hydroxyl groups.
Reduction: Reduction reactions may target the triazole ring or the imine linkage.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones or quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the furan and benzylidene groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The unique combination of the furan ring and the 4-hydroxy-3,5-dimethoxybenzylidene group in 3-(Furan-2-yl)-4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
478253-75-7 |
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Molecular Formula |
C15H14N4O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4O4S/c1-21-11-6-9(7-12(22-2)13(11)20)8-16-19-14(17-18-15(19)24)10-4-3-5-23-10/h3-8,20H,1-2H3,(H,18,24)/b16-8+ |
InChI Key |
CZBACVXZWLYUEQ-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2C(=NNC2=S)C3=CC=CO3 |
Origin of Product |
United States |
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